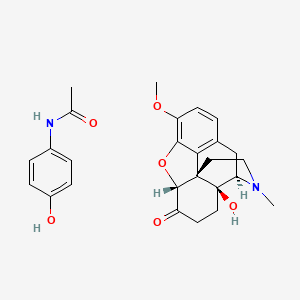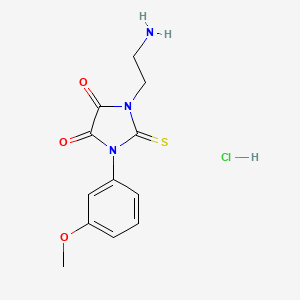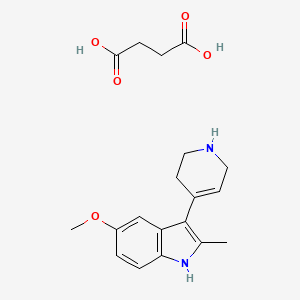
1H-Indole, 5-methoxy-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 5-methoxy-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, succinate is a chemical compound with the molecular formula C19H24N2O5. It is known for its unique structure, which includes an indole core substituted with a methoxy group, a methyl group, and a tetrahydropyridinyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 5-methoxy-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, succinate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methanol and methyl iodide.
Formation of the Tetrahydropyridinyl Group: The tetrahydropyridinyl group can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone, under basic conditions.
Formation of the Succinate Salt: The final step involves the reaction of the synthesized indole derivative with succinic acid to form the succinate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole, 5-methoxy-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, succinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole core or the tetrahydropyridinyl group using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 5-methoxy-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, succinate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole, 5-methoxy-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, succinate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Indole, 5-methoxy-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, hydrochloride
- 1H-Indole, 5-methoxy-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, acetate
- 1H-Indole, 5-methoxy-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, sulfate
Uniqueness
The uniqueness of 1H-Indole, 5-methoxy-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, succinate lies in its specific combination of functional groups and its succinate salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
109793-70-6 |
|---|---|
Molekularformel |
C19H24N2O5 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
butanedioic acid;5-methoxy-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
InChI |
InChI=1S/C15H18N2O.C4H6O4/c1-10-15(11-5-7-16-8-6-11)13-9-12(18-2)3-4-14(13)17-10;5-3(6)1-2-4(7)8/h3-5,9,16-17H,6-8H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |
InChI-Schlüssel |
PCDWSGVXWRCHOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)C3=CCNCC3.C(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


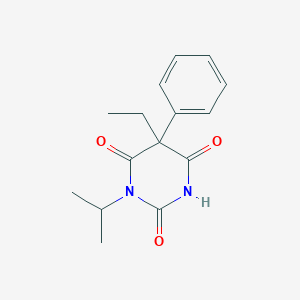
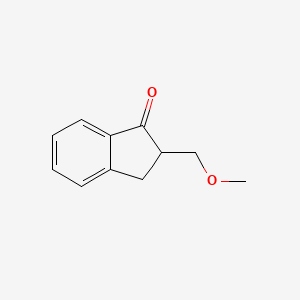





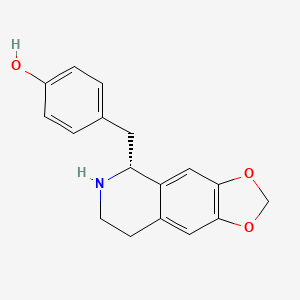

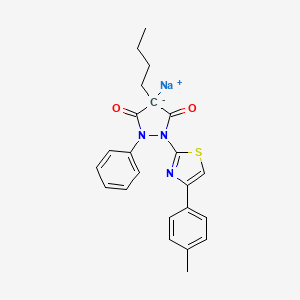
![[(2R)-2-[[2-(heptanoyloxymethyl)-2-(hydroxymethyl)-3-undecanoyloxypropoxy]methyl]-2-(hydroxymethyl)-3-nonanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B15192267.png)
